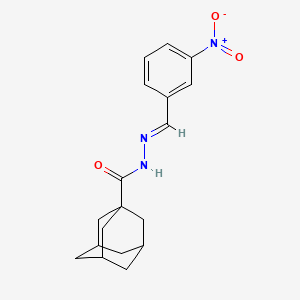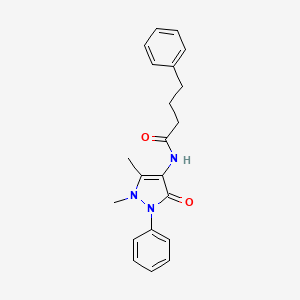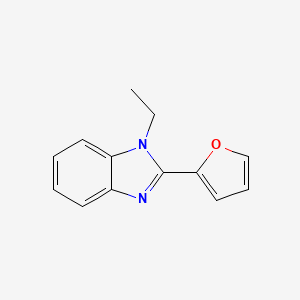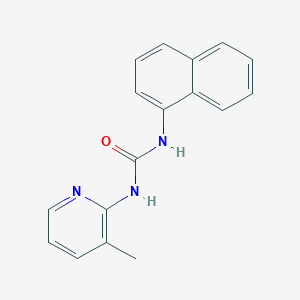
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide, also known as NBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazides and is synthesized through a multi-step process.
作用機序
The mechanism of action of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to induce apoptosis by inhibiting the activity of various proteins involved in cell survival and proliferation. In neurodegenerative diseases, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to induce apoptosis by activating various signaling pathways involved in cell death. In neurodegenerative diseases, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to inhibit the formation of beta-amyloid plaques, which are a major contributor to the pathogenesis of Alzheimer's disease. In agriculture, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to possess insecticidal properties by disrupting the nervous system of insects.
実験室実験の利点と制限
The advantages of using N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide. In medicine, further studies are needed to fully understand its mechanism of action and potential use as an anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to develop new insecticides based on N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide. In materials science, further studies are needed to explore the potential use of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in the development of new materials with unique properties.
Conclusion:
In conclusion, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves several steps, and the chemical structure is confirmed through various spectroscopic techniques. N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the application. The advantages of using N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in lab experiments include its high purity, stability, and ease of synthesis, while the limitations include its potential toxicity and the need for further studies. There are several future directions for the study of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide, including further studies in medicine, agriculture, and materials science.
合成法
The synthesis of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide involves several steps, including the condensation of 1-adamantanecarbohydrazide with 3-nitrobenzaldehyde in the presence of an acid catalyst. The product obtained is then purified through recrystallization. The chemical structure of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is confirmed through various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance.
科学的研究の応用
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. In materials science, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been studied for its potential use in the development of new materials with unique properties.
特性
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(18-8-13-4-14(9-18)6-15(5-13)10-18)20-19-11-12-2-1-3-16(7-12)21(23)24/h1-3,7,11,13-15H,4-6,8-10H2,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNXPTMOFMNNDM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-Nitrophenyl)methylidene]adamantane-1-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)
![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)


![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)

![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)


![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)